molecular formula C10H12BrNO2 B11782368 4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid

4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid

Katalognummer: B11782368
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: UETJUEVGPVQGLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of a pyrrole derivative followed by the introduction of a cyclopentyl group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination. The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thioethers

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-1H-pyrrole-2-carboxylic acid: A simpler derivative without the cyclopentyl group, used in similar applications but with different properties.

    4-Bromo-1H-pyrrole-2-carboxamide:

Uniqueness: 4-Bromo-1-cyclopentyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

4-bromo-1-cyclopentylpyrrole-2-carboxylic acid

InChI

InChI=1S/C10H12BrNO2/c11-7-5-9(10(13)14)12(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14)

InChI-Schlüssel

UETJUEVGPVQGLD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C=C(C=C2C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.